Home > Products > Screening Compounds P33203 > 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one
6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one - 1017-06-7

6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one

Catalog Number: EVT-371491
CAS Number: 1017-06-7
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Aryl-4,5-dihydro-6-methylpyridazin-3(2H)-ones

    Compound Description: This class of compounds is discussed in the context of Grignard reagent reactions with 6-methylpyridazin-3(2H)-one. The specific reaction conditions, including the solvent and Grignard reagent used, influence the formation of 4-aryl-4,5-dihydro-6-methylpyridazin-3(2H)-ones as either a sole product or part of a mixture.

5-Aryl-4,5-dihydro-6-methylpyridazin-3(2H)-ones

    Compound Description: Similar to the 4-aryl isomers, these compounds are also products of Grignard reagent reactions with 6-methylpyridazin-3(2H)-one. The choice of Grignard reagent and solvent significantly impacts the yield ratio between 4-aryl and 5-aryl isomers.

4,5-Dihydro-6-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]methyl-3(2H)-pyridazinone (UD-CG 115 BS)

    Compound Description: This compound exhibits positive inotropic activity, potentially through enhancing calcium sensitivity of troponin in cardiac muscle. Conversely, it slightly inhibits calcium-induced contraction in smooth muscle.

4,5-Dihydro-5-methyl-6-(2-pyridin-4-yl-1H-indol-5-yl)pyrazin-3(2H)-one (BM 50.0430)

    Compound Description: This compound displays positive inotropic activity without significant impact on heart rate or blood pressure. It exerts its cardiotonic effect through a mechanism independent of β-adrenergic receptor stimulation.

(R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (OR-1855)

    Compound Description: OR-1855 is a metabolite of levosimendan, a drug known for enhancing cardiac contractility and inducing vasodilation. OR-1855 is quickly metabolized into another metabolite, OR-1896, and its hemodynamic effects in rats are believed to be primarily mediated through this conversion.

(E)-6-(4-Hydroxy-3-methoxystyryl)-4,5-dihydropyridazin-3(2H)-one

    Compound Description: This compound's crystal structure reveals the formation of a three-dimensional supramolecular network facilitated by C—H⋯O, O—H⋯O, and N—H⋯O hydrogen bonds.

4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one

    Compound Description: The crystal structure of this compound reveals that adjacent molecules are linked by N—H⋯O hydrogen bonds, creating inversion dimers with a characteristic ring motif.

6-((E)-2-{4-[2-(4-Chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one

    Compound Description: This compound's crystal structure reveals a flattened molecular conformation with specific dihedral angles between the central aromatic ring, terminal benzene ring, and the pyridazine ring. The crystal packing is characterized by N—H⋯O hydrogen bonds and C—H⋯π contacts.

6-Methyl-2-aryl-4,5-dihydropyridazin-3(2H)-one derivatives

    Compound Description: This class of compounds was efficiently synthesized using a silica-supported bismuth(III) chloride catalyst. The reaction involved reacting various phenylhydrazines with 4-pentynoic acid at room temperature.

6-(1H-Indol-5-yl)pyridazin-3(2H)-one Derivatives

    Compound Description: These compounds were explored as potential non-steroidal cardiotonic agents. Many of them exhibited a dose-dependent increase in myocardial contractility in rats, with minimal effect on heart rate or blood pressure.

6-Phenyl-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one

    Compound Description: This compound was synthesized starting from 6-oxo-3-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide and its structure confirmed using IR, 1H-NMR, 13C-NMR, and mass spectral data.

4-(Substituted Benzylidene)-6-(3-nitrophenyl)-4,5-dihydropyridazin-3(2H)-ones

    Compound Description: This group of compounds was synthesized and evaluated for their anticonvulsant activity. They were found to exhibit significant anticonvulsant activity against maximal electroshock (MES)-induced seizures.

6-(Biphenyl-4-yl)-2-[2-(indol-1-yl)ethyl]-4,5-dihydropyridazin-3(2H)-one

6-(m-Nitrophenyl)-4-substituted benzylidene-4,5-dihydropyridazin-3(2H)-ones

    Compound Description: This series of compounds was synthesized and evaluated for analgesic and anti-inflammatory activities. They were prepared from 6-m-nitrophenyl-4,5-pyridazin-3(2H)-one through condensation with corresponding aldehydes. While they exhibited significant analgesic activity compared to the control group, they were less potent than the reference drug aspirin.

6-(4-(Substituted-amino)phenyl)-4,5-dihydropyridazin-3(2H) ones

    Compound Description: This group of compounds was synthesized and investigated as potential positive inotropic agents, indicating their potential use in treating heart failure by increasing the heart's contraction force.

6-Aryl- and 6-Aryl-4-phenyl-4,5-dihydropyridazin-3(2H)-ones

    Compound Description: These compounds were investigated for their reactivity with phenyllithium, a strong base and nucleophile. The reaction leads to 1,2-addition at the azomethine bond, resulting in the formation of new compounds.

6-(3-Aminophenyl)-4,5-dihydropyridazin-3(2H)-one

    Compound Description: This compound was synthesized from readily available starting materials (benzene and succinic anhydride) through a three-step reaction sequence involving Friedel-Crafts acylation, nitration, and reaction with hydrazine hydrate.

5-Aryl-6-methyl-4,5-dihydropyridazin-3(2H)ones (III)

    Compound Description: This series of compounds was synthesized and evaluated for its pharmacological profile, particularly for antihypertensive and antiplatelet aggregation activities, in comparison to the known class of 5-methyl-6-aryl-4,5-dihydropyridazin-3(2H)ones.

5-Aryl-6-methyl-pyridazin-3(2H)ones (IV)

    Compound Description: This group of compounds is structurally related to 5-aryl-6-methyl-4,5-dihydropyridazin-3(2H)ones (III) and was synthesized to investigate the effect of unsaturation on the pharmacological profile. Some of these compounds displayed significant antithrombotic and antiulcer properties.

4,5-Dihydro-1,2,4-triazin-3(2H)-one Derivatives (3, 4 and 6)

    Compound Description: These compounds were synthesized from 5-aryl(or benzyl)-(2-oxo-1,3,4-oxadiazole-3(2H)-acetones or acetophenones by reacting with hydrazine derivatives.

6-Alkyl-4-(pyridin-3-yl-methyleneamino)-4,5-dihydro-1,2,4-triazin-3(2h)-one

    Compound Description: This compound, containing both a triazine ring and a pyridine ring, was synthesized by reacting a 4-amino-6-alkyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine with 3-cyanopyridine under specific reaction conditions.

6-Aryl-2-(2-phenyl-1,8-naphthyridine-3-carbonyl)-4,5-dihydro-pyridazin-3(2H)-ones

    Compound Description: These compounds, incorporating a naphthyridine moiety, were synthesized and tested for their antibacterial activity. The synthesis involved a condensation reaction between 2-phenyl-1,8-naphthyridine-3-carboxylic acid hydrazide and various β-aroylpropionic acids.

2-(4-Methoxyphenyl)-5,6-dihydro-(1)benzothiepino[5,4-c]pyridazin-3(2H)-one

    Compound Description: This compound was synthesized through a novel dehydrogenation reaction involving the treatment of 2-(4-methoxyphenyl)-4,4a,5,6-tetrahydro-(1)benzothiepino[5,4-c]pyridazin-3(2H)-one 7-oxide with methanesulfonic acid.

6-Aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones (2a–j)

    Compound Description: This series of compounds was synthesized and evaluated for their anticancer, antimicrobial, and anti-inflammatory activities. Some compounds within this series exhibited potent activity against various cancer cell lines.

5-Aminomethyl-6-(p-chlorophenyl)-4,5-dihydro-2H-pyridazin-3-one Derivatives

    Compound Description: This group of compounds was synthesized from β-aminomethyl-β-(p-chlorobenzoyl)propionic acid derivatives by reacting with various hydrazine derivatives. Some compounds within this group showed central nervous system depressant activity, while others exhibited cytostatic and immunosuppressive activities. [, ]

Methyl Indole Derivative of 6-aryl-4,5-Dihydropyridazin-3(2H)-ones

    Compound Description: This group of compounds, synthesized via the Mannich reaction, was evaluated for anticonvulsant and antitubercular activities. While some exhibited moderate to good anticonvulsant activities against MES, INH, and scPTZ-induced convulsions, their antitubercular activity was less pronounced.

4-Benzylidene-2-substitutedbenzoyl-6-phenyl-4,5-dihydropyridazin-3(2H)-ones

    Compound Description: This series of compounds was designed and synthesized as potential angiotensin-converting enzyme (ACE) inhibitors. Molecular docking studies suggested potential inhibitory activity, and in vitro assays confirmed their ACE inhibitory potential, albeit with lower potency than the reference drug lisinopril.

6-(Biphenyl)-4-(5-oxo-1,3-diphenyl-2-pyrazolin-4-yl)-4,5-dihydropyridazin-3-(2H)ones

    Compound Description: This compound and its derivatives were synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Some derivatives showed promising antibacterial activity.

4-Carbamoyl-5-aryl-6-methyl-4,5-dihydropyridazin-3(2H)-ones

    Compound Description: This class of compounds was synthesized and evaluated for anti-inflammatory and analgesic properties. While only one compound showed significant anti-inflammatory activity, several derivatives exhibited promising analgesic activity.

4,5-Dihydro-3(2H)-pyridazinone Derivatives with Benzoheterocycles

    Compound Description: This broad group encompasses several derivatives of 4,5-dihydro-3(2H)-pyridazinone featuring various benzoheterocycles at the 6-position, including benzothiazolyl, imidazobenzothiazolyl, benzothienyl, benzothienopyrimidinyl, and quinazolinyl groups. These derivatives were synthesized and investigated for their cardiotonic activity.

4-Carbamoyl-6-beta-thienyl-4,5-dihydropyridazin-3-(2H)ones

    Compound Description: These compounds were synthesized and investigated for their anti-inflammatory and analgesic properties. Some of them showed promising results, with one compound exhibiting comparable anti-inflammatory activity to indomethacin, albeit with a shorter duration of action.

6-Methyl-4,5-dihydro-2H-pyridazin-3-ones

    Compound Description: These compounds were synthesized through a stereospecific route involving the reaction of hydrazine hydrate with 4,5-dihydro-3H-4-acetyl furan-2-ones. This synthesis method resulted in the formation of a specific configuration (erythro) for the pyridazinones, which was confirmed by X-ray crystallography. []

Classification

This compound is classified as a pyridazinone derivative, which is known for its diverse pharmacological activities. Pyridazinones are recognized for their ability to interact with various biological targets, making them significant in drug development.

Synthesis Analysis

The synthesis of 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one typically involves the reaction of a substituted phenol with hydrazine hydrate. A common method includes:

  1. Starting Materials: The synthesis begins with 6-(4-hydroxy-3-methoxyphenyl)-4-oxohex-5-enoic acid.
  2. Reagents: An equimolar amount of hydrazine hydrate is added to the solution.
  3. Reaction Conditions: The mixture is refluxed until thin-layer chromatography indicates completion.
  4. Isolation: Upon cooling, the precipitate formed is filtered, washed with ethanol, and recrystallized from ethanol to yield the desired product.

This method emphasizes the importance of controlling reaction conditions such as temperature and time to ensure high yield and purity of the final product .

Molecular Structure Analysis

The molecular structure of 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one features a dihydropyridazine ring that adopts a screw-boat conformation. Key structural characteristics include:

  • Bond Lengths: The bond lengths within the dihydropyridazine ring reflect typical values for similar compounds, with notable distances such as O1=C1O1=C1 measuring approximately 1.2316 1.2316\text{ } and N3C4N3—C4 at 1.3464 1.3464\text{ }.
  • Dihedral Angles: The dihedral angle between the mean plane of the dihydropyridazine ring and the attached benzene ring is minimal (approximately 0.77°0.77°), indicating a nearly planar structure conducive to π-electron delocalization .

The Hirshfeld surface analysis reveals that intermolecular interactions such as hydrogen bonding play a crucial role in stabilizing the crystal structure.

Chemical Reactions Analysis

The compound can participate in various chemical reactions typical of pyridazinones, including:

  • Hydrogen Bonding: The presence of functional groups allows for significant hydrogen bonding interactions, which are crucial for crystal packing and stability.
  • Electrophilic Substitution: The aromatic nature of the methoxyphenyl group makes it susceptible to electrophilic substitution reactions.

These reactions are essential for further functionalization and derivatization in medicinal chemistry applications .

Mechanism of Action

The mechanism of action for 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one has been linked to its interaction with various biological targets:

  • Antihypertensive Activity: The compound may inhibit specific enzymes or receptors involved in blood pressure regulation.
  • Anticonvulsant Activity: It has been shown to modulate neurotransmitter systems, potentially enhancing GABAergic activity or inhibiting excitatory neurotransmission .

Further studies are needed to elucidate the precise molecular targets and pathways involved in its pharmacological effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one include:

  • Solubility: This compound exhibits weak solubility in water but shows better solubility in organic solvents like ethanol and acetone.
  • Melting Point: The melting point provides insight into its thermal stability and purity.

These properties are critical for formulation development in pharmaceutical applications .

Applications

6-(4-Methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one has several notable applications:

  • Medicinal Chemistry: Due to its potential antihypertensive and anticonvulsant properties, it is being explored as a lead compound for drug development.
  • Research Tool: It serves as a valuable tool in studying biological pathways related to hypertension and seizure disorders.

The ongoing research into its biological activities highlights its significance as a versatile pharmacophore within medicinal chemistry .

Properties

CAS Number

1017-06-7

Product Name

6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one

IUPAC Name

3-(4-methoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

InChI

InChI=1S/C11H12N2O2/c1-15-9-4-2-8(3-5-9)10-6-7-11(14)13-12-10/h2-5H,6-7H2,1H3,(H,13,14)

InChI Key

DOTABPGEJRYYTM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NNC(=O)CC2

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=O)CC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.